(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid
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Overview
Description
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of the amine group: The amine group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amine with Fmoc-Cl in the presence of a base such as triethylamine.
Formation of the propanoic acid backbone: The protected amine is then coupled with a suitable carboxylic acid derivative to form the propanoic acid backbone. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the hydroxybenzyl group: The hydroxybenzyl group is introduced through a substitution reaction, where a suitable benzyl halide is reacted with the intermediate compound.
Industrial Production Methods
Industrial production of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques such as HPLC (High-Performance Liquid Chromatography).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The benzyl group can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybenzyl group can yield quinones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid is used as an intermediate in the synthesis of complex organic molecules. Its Fmoc-protected amine group makes it valuable in peptide synthesis, allowing for the sequential addition of amino acids.
Biology
In biological research, this compound is utilized in the study of enzyme-substrate interactions and protein folding. Its unique structure allows it to act as a probe for investigating the mechanisms of various biological processes.
Medicine
In medicine, ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for the design of novel therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable building block for the synthesis of high-value products.
Mechanism of Action
The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amine, allowing for selective reactions at other functional groups. The hydroxybenzyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxybenzyl)propanoic acid: Similar structure but with a methoxy group instead of a hydroxy group.
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-chlorobenzyl)propanoic acid: Contains a chlorobenzyl group instead of a hydroxybenzyl group.
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-nitrobenzyl)propanoic acid: Features a nitrobenzyl group in place of the hydroxybenzyl group.
Uniqueness
The uniqueness of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid lies in its hydroxybenzyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions that are not possible with other similar compounds, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C25H23NO5 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C25H23NO5/c27-18-11-9-16(10-12-18)13-17(24(28)29)14-26-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,17,23,27H,13-15H2,(H,26,30)(H,28,29)/t17-/m1/s1 |
InChI Key |
INCZOUWTXMTVRI-QGZVFWFLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CC4=CC=C(C=C4)O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC=C(C=C4)O)C(=O)O |
Origin of Product |
United States |
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